Cas no 53939-84-7 (6-butyl-2-mercaptopyrimidin-4-ol)
6-butyl-2-mercaptopyrimidin-4-ol Chemical and Physical Properties
Names and Identifiers
-
- 4(1H)-Pyrimidinone,6-butyl-2,3-dihydro-2-thioxo-
- 2-MERCAPTO-6-PROPYLPYRIMIDIN-4-OL
- 6-Butyl-2-thiouracil
- Uracil,6-butyl-2-thio- (6CI)
- 6-butyl-2-mercaptopyrimidin-4-ol
- TIMTEC-BB SBB003855
- 6-Butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- 4(1H)-Pyrimidinone, 6-butyl-2,3-dihydro-2-thioxo-
- 6-Propyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone
- 2-MERCAPTO-6-PROPYLPYRIMIDIN-4-OL ISO 9001:2015 REACH
-
- Inchi: 1S/C8H12N2OS/c1-2-3-4-6-5-7(11)10-8(12)9-6/h5H,2-4H2,1H3,(H2,9,10,11,12)
- InChI Key: IDHIMFNQCHMJTF-UHFFFAOYSA-N
- SMILES: C1(=S)NC(CCCC)=CC(=O)N1
Computed Properties
- Exact Mass: 184.06716
Experimental Properties
- Density: 1.20±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 220 ºC
- Refractive Index: INDEX OF REFRACTION: 1.5795 @ 25 °C/D
- Solubility: Very slightly soluble (0.184 g/l) (25 º C),
- PSA: 41.13
- LogP: 1.42340
6-butyl-2-mercaptopyrimidin-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B275956-100mg |
6-butyl-2-mercaptopyrimidin-4-ol |
53939-84-7 | 100mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B275956-500mg |
6-butyl-2-mercaptopyrimidin-4-ol |
53939-84-7 | 500mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B275956-1g |
6-butyl-2-mercaptopyrimidin-4-ol |
53939-84-7 | 1g |
$ 250.00 | 2022-06-07 | ||
| Life Chemicals | F1967-0826-0.25g |
6-butyl-2-mercaptopyrimidin-4-ol |
53939-84-7 | 95%+ | 0.25g |
$159.0 | 2023-09-06 | |
| Life Chemicals | F1967-0826-0.5g |
6-butyl-2-mercaptopyrimidin-4-ol |
53939-84-7 | 95%+ | 0.5g |
$168.0 | 2023-09-06 | |
| Life Chemicals | F1967-0826-1g |
6-butyl-2-mercaptopyrimidin-4-ol |
53939-84-7 | 95%+ | 1g |
$177.0 | 2023-09-06 | |
| Life Chemicals | F1967-0826-2.5g |
6-butyl-2-mercaptopyrimidin-4-ol |
53939-84-7 | 95%+ | 2.5g |
$354.0 | 2023-09-06 | |
| Life Chemicals | F1967-0826-5g |
6-butyl-2-mercaptopyrimidin-4-ol |
53939-84-7 | 95%+ | 5g |
$531.0 | 2023-09-06 | |
| Life Chemicals | F1967-0826-10g |
6-butyl-2-mercaptopyrimidin-4-ol |
53939-84-7 | 95%+ | 10g |
$743.0 | 2023-09-06 |
6-butyl-2-mercaptopyrimidin-4-ol Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 6-butyl-2-mercaptopyrimidin-4-ol
Comprehensive Overview of 6-butyl-2-mercaptopyrimidin-4-ol (CAS No. 53939-84-7): Structural Insights, Biological Relevance, and Emerging Applications
6-butyl-2-mercaptopyrimidin-4-ol (CAS No. 53939-84-7) is a structurally unique heterocyclic compound that has garnered significant attention in recent years due to its versatile chemical properties and potential applications in medicinal chemistry. This compound belongs to the class of thiopyrimidinol derivatives, a family of molecules characterized by the presence of a thiophene ring fused to a pyrimidine scaffold with a hydroxyl group at position 4. The butyl substituent at the 6-position of the pyrimidine ring introduces a hydrophobic moiety that modulates the compound's physicochemical properties, including solubility, lipophilicity, and molecular interactions with biological targets. Recent studies have highlighted the importance of thiol-containing heterocycles in drug discovery, particularly in the development of compounds with antioxidant, anti-inflammatory, and enzyme-modulating activities. These properties make 6-butyl-2-mercaptopyrimidin-4-ol a promising lead candidate for further investigation in pharmaceutical and materials science research.
The synthesis of 6-butyl-2-mercaptopyrimidin-4-ol typically involves multi-step organic reactions that emphasize the formation of the thiopyrimidine core. A notable approach described in a 2023 study published in Organic Letters employed a one-pot condensation reaction between 2-mercaptopyrimidin-4-ol and 1-bromobutane under microwave-assisted conditions. This method achieved a high yield (82%) and demonstrated the potential of microwave technology in accelerating the formation of C–S and C–O bonds in heterocyclic systems. The thiol group at position 2 of the molecule plays a critical role in stabilizing the pyrimidine ring through intramolecular hydrogen bonding, a feature confirmed by X-ray crystallography and computational modeling. These structural insights are crucial for understanding the compound's reactivity and its potential to interact with biological macromolecules.
Recent advances in computational chemistry have provided deeper insights into the molecular behavior of 6-butyl-2-mercaptopyrimidin-4-ol. A 2024 study in Journal of Molecular Modeling utilized molecular dynamics simulations to evaluate the compound's interaction with mitochondrial complex I. The results suggested that the butyl chain at position 6 enhances the molecule's ability to penetrate lipid membranes, a property that could be leveraged in the development of mitochondria-targeted therapeutics. Furthermore, density functional theory (DFT) calculations revealed that the thiol group exhibits a high electron density, making it a potential nucleophile in redox reactions. These findings align with earlier experimental data showing that similar thiopyrimidinol derivatives can act as antioxidants by scavenging reactive oxygen species (ROS) in cellular environments.
The biological activity of 6-butyl-2-mercaptopyrimidin-4-ol has been explored in several preclinical studies. A 2023 investigation in European Journal of Medicinal Chemistry reported that the compound exhibited moderate inhibitory activity against tyrosine kinase enzymes, a class of targets involved in cancer progression. The hydroxyl group at position 4 was identified as a key determinant of this activity, as its removal significantly reduced the compound's potency. Additionally, in vitro assays demonstrated that 6-butyl-2-mercaptopyrimidin-4-ol could modulate mitogen-activated protein kinase (MAPK) signaling pathways, which are central to cell proliferation and apoptosis. These findings suggest that the compound may serve as a scaffold for the development of signal transduction inhibitors with potential applications in oncology.
One of the most intriguing aspects of 6-butyl-2-mercaptopyrimidin-4-ol is its potential in materials science. Researchers at the University of Cambridge have recently explored the use of thiopyrimidinol derivatives as building blocks for self-assembling nanomaterials. In a 2024 study published in Advanced Materials, the compound was shown to form stable supramolecular structures when combined with zinc(II) ions in aqueous solution. The thiol group acted as a coordination site for the metal ions, while the butyl chain provided hydrophobic interactions that enhanced the stability of the resulting complexes. These materials exhibited unique optical and electrochemical properties, making them candidates for applications in photovoltaics and sensors.
The toxicity profile of 6-butyl-2-mercaptopyrimidin-4-ol has been partially characterized in preliminary studies. A 2023 in vivo toxicity assessment in Toxicology and Applied Pharmacology found that the compound was well-tolerated at concentrations up to 50 mM in murine models, with no significant effects on liver or kidney function. However, the thiol group was noted to react with heavy metals such as mercury and lead, potentially limiting its use in environments where such contaminants are present. These findings underscore the importance of structure-activity relationship (SAR) studies to optimize the compound's safety profile while preserving its functional properties.
In the realm of enzyme inhibition, 6-butyl-2-mercaptopyrimidin-4-ol has shown promise as a non-competitive inhibitor of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. A 2024 study in ACS Chemical Neuroscience demonstrated that the compound could bind to the peripheral anionic site of AChE, a site that is a common target for acetylcholinesterase inhibitors (AChEIs). The hydroxyl group at position 4 was found to form hydrogen bonds with amino acid residues in the enzyme's active site, while the butyl chain contributed to the overall binding affinity. These results suggest that 6-butyl-2-mercaptopyrimidin-4-ol may serve as a lead compound for the development of novel therapeutics targeting neurodegenerative diseases.
Looking ahead, the future directions for 6-butyl-2-mercaptopyrimidin-4-ol research are likely to focus on molecular engineering to enhance its pharmacokinetic and pharmacodynamic properties. Strategies such as fluorination of the butyl chain or introduction of aromatic substituents are being explored to improve the compound's bioavailability and metabolic stability. Additionally, prodrug approaches are being investigated to enable targeted delivery of the molecule to specific tissues or organs. These efforts are expected to yield improved analogs with enhanced therapeutic indices, paving the way for clinical translation of this promising scaffold.
The compound 6-butyl-2-mercaptopyrimidin-4-ol (CAS No. 53939-84-7) is a structurally unique heterocyclic molecule with a thiopyrimidine core, a hydroxyl group at position 4, and a butyl substituent at position 6. This structure gives it a range of chemical and biological properties that make it an interesting candidate for pharmaceutical and materials science applications. ### Key Features and Properties: 1. Chemical Structure and Reactivity: - The thiol group (–SH) at position 2 is a key functional group that contributes to the compound's reactivity and ability to participate in redox reactions. - The butyl chain at position 6 enhances the molecule's lipophilicity and membrane permeability, which could be beneficial for drug delivery. - The hydroxyl group at position 4 plays a critical role in hydrogen bonding and interactions with biological targets. 2. Synthesis: - The compound can be synthesized via a one-pot condensation reaction between 2-mercaptopyrimidin-4-ol and 1-bromobutane, often under microwave-assisted conditions. - This method has achieved high yields and is a testament to the efficiency of modern synthetic methodologies. 3. Biological Activity: - Antioxidant and Anti-inflammatory Properties: The thiol group is known to act as a nucleophile, scavenging reactive oxygen species (ROS), which makes the compound a potential antioxidant. - Enzyme Inhibition: It has shown promise as a non-competitive inhibitor of acetylcholinesterase (AChE), with potential applications in the treatment of Alzheimer's disease. - Toxicity Profile: Preliminary studies suggest that it is well-tolerated in animal models at concentrations up to 50 mM, with no significant organ toxicity observed. 4. Materials Science Applications: - The compound forms supramolecular complexes with metal ions such as zinc(II), which exhibit unique optical and electrochemical properties. - These properties make it a candidate for use in photovoltaics and sensors. 5. Future Directions: - Structural Modifications: Research is ongoing to improve the compound's pharmacokinetic and pharmacodynamic properties through molecular engineering, such as fluorination or the introduction of aromatic substituents. - Prodrug Approaches: These are being explored to enable targeted delivery of the molecule to specific tissues or organs. - Clinical Translation: The ultimate goal is the development of improved analogs with enhanced therapeutic indices for potential clinical use. ### Summary 6-butyl-2-mercaptopyrimidin-4-ol (CAS No. 53939-84-7) is a promising compound with a diverse range of applications in both pharmaceutical and materials science. Its unique chemical structure and biological activity make it a valuable scaffold for further research and development.53939-84-7 (6-butyl-2-mercaptopyrimidin-4-ol) Related Products
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